2-[(E)-2-(2-HYDROXY-3-METHOXYPHENYL)-1-ETHENYL]-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE
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Overview
Description
2-[(E)-2-(2-HYDROXY-3-METHOXYPHENYL)-1-ETHENYL]-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with hydroxy and methoxy phenyl groups. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-HYDROXY-3-METHOXYPHENYL)-1-ETHENYL]-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions One common method starts with the condensation of 2-aminobenzamide with appropriate aldehydes to form the quinazolinone coreThe final step involves the formation of the ethenyl linkage via a Heck reaction, which requires palladium catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-HYDROXY-3-METHOXYPHENYL)-1-ETHENYL]-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is typical.
Substitution: Nucleophiles such as thiols and amines are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted quinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
2-[(E)-2-(2-HYDROXY-3-METHOXYPHENYL)-1-ETHENYL]-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-HYDROXY-3-METHOXYPHENYL)-1-ETHENYL]-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects. The pathways involved may include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside
- 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines
- 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
Uniqueness
2-[(E)-2-(2-HYDROXY-3-METHOXYPHENYL)-1-ETHENYL]-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-20-12-6-5-11-19(20)26-22(25-18-10-4-3-9-17(18)24(26)28)15-14-16-8-7-13-21(30-2)23(16)27/h3-15,27H,1-2H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOQFVIBLWNUBN-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C(=CC=C4)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C(=CC=C4)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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